(5Z)-1-methyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5Z)-1-methyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a nitrophenyl group, and a diazinane trione core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-methyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid and sulfuric acid.
Formation of the diazinane trione core: This can be synthesized through the reaction of urea derivatives with appropriate aldehydes or ketones under controlled conditions.
Final assembly: The final step involves the condensation of the furan ring with the diazinane trione core, often using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, especially at the nitrophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, catalytic hydrogenation
Nucleophiles: Amines, thiols
Major Products
Oxidation products: Oxidized derivatives of the furan ring and nitrophenyl group
Reduction products: Amino derivatives of the nitrophenyl group
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it may interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal properties are investigated, particularly its ability to interact with specific enzymes or receptors. It may serve as a lead compound for developing new therapeutic agents.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals. It may also find applications in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of (5Z)-1-methyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-methyl-5-[[5-(2-methylphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
- (5Z)-1-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
- (5Z)-1-methyl-5-[[5-(2-methyl-4-aminophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5Z)-1-methyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features. The presence of both a nitrophenyl group and a furan ring, along with the diazinane trione core, gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(5Z)-1-methyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6/c1-9-7-10(20(24)25)3-5-12(9)14-6-4-11(26-14)8-13-15(21)18-17(23)19(2)16(13)22/h3-8H,1-2H3,(H,18,21,23)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIHPKHYLBOHCT-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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